![molecular formula C18H18O B14232838 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one CAS No. 823228-01-9](/img/structure/B14232838.png)
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an ethanone moiety
準備方法
The synthesis of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a phenylacetylene derivative with a dec-3-ene-1,5-diyn-1-yl halide under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield.
化学反応の分析
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
科学的研究の応用
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, or metabolic processes, depending on the context of its use.
類似化合物との比較
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,3-diphenylprop-2-yn-1-one and 1-(dec-3-ene-1,5-diyn-1-yl)-2-(methylsulfanyl)benzene share structural similarities.
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group in this compound imparts unique electronic properties, making it distinct from other related compounds.
特性
CAS番号 |
823228-01-9 |
|---|---|
分子式 |
C18H18O |
分子量 |
250.3 g/mol |
IUPAC名 |
1-(2-dec-3-en-1,5-diynylphenyl)ethanone |
InChI |
InChI=1S/C18H18O/c1-3-4-5-6-7-8-9-10-13-17-14-11-12-15-18(17)16(2)19/h8-9,11-12,14-15H,3-5H2,1-2H3 |
InChIキー |
LZKLPJVVLREWJV-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


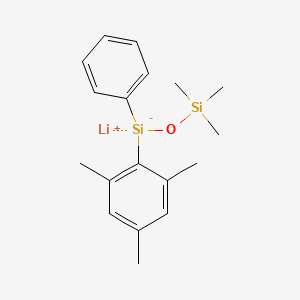
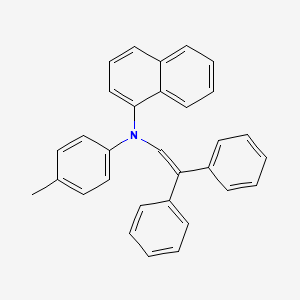

![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
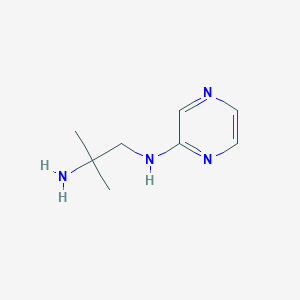
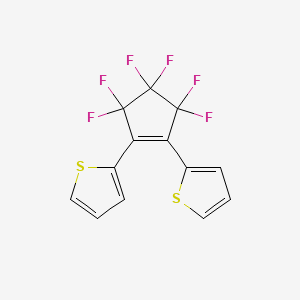
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
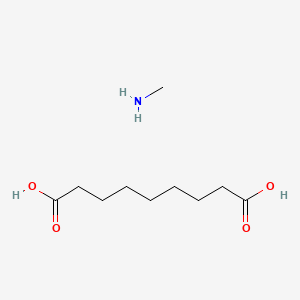
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
